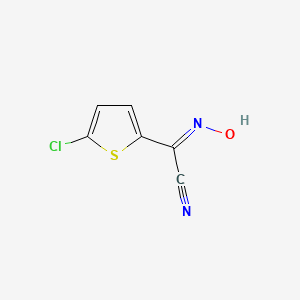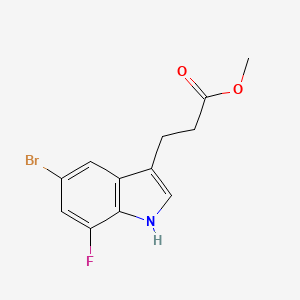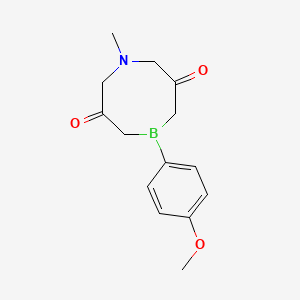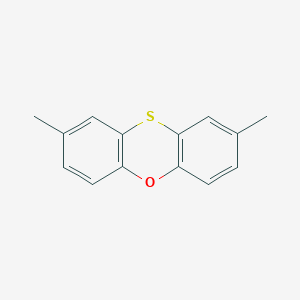
3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-4-(difluoromethoxy)benzaldehyde and malonic acid.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.
Decarboxylation: The intermediate product is then subjected to decarboxylation under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The dichloro and difluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-4-(difluoromethoxy)benzoic acid
- 2,6-Dichloro-4-(trifluoromethoxy)phenyl)acrylic acid
- 3-(2,6-Dichloro-4-(methoxy)phenyl)acrylic acid
Comparison:
- Uniqueness: The presence of both dichloro and difluoromethoxy groups on the phenyl ring makes 3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid unique compared to its analogs. This combination of substituents can lead to distinct chemical reactivity and biological activity.
- Chemical Properties: The difluoromethoxy group imparts unique electronic properties, affecting the compound’s reactivity and interactions with biological targets.
- Applications: While similar compounds may share some applications, the specific combination of substituents in this compound can result in unique applications and advantages in certain contexts.
Propriétés
Formule moléculaire |
C10H6Cl2F2O3 |
|---|---|
Poids moléculaire |
283.05 g/mol |
Nom IUPAC |
(E)-3-[2,6-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-7-3-5(17-10(13)14)4-8(12)6(7)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |
Clé InChI |
LGWNLQUOXZQTOL-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)/C=C/C(=O)O)Cl)OC(F)F |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
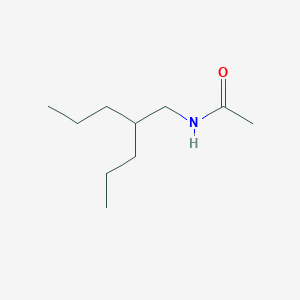
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)

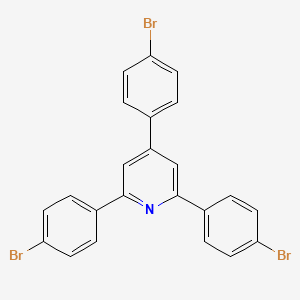

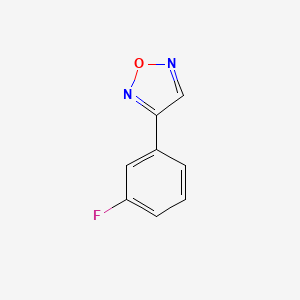

![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
